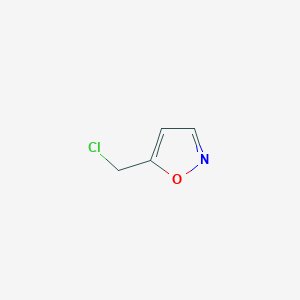

5-(Chloromethyl)isoxazole

Vue d'ensemble

Description

5-(Chloromethyl)isoxazole is a chemical compound with the molecular formula C4H4ClNO . It is commonly used in laboratory experiments and scientific research. It is a functionalized heterocyclic compound with a five-membered ring containing both oxygen and nitrogen atoms.

Synthesis Analysis

A one-pot synthesis of 3-substituted 5-chloromethylisoxazoles from available starting aldoximes and 2,3-dichloro-1-propene has been proposed . This synthesis is effective for oximes of both aromatic and aliphatic aldehydes . The method is based on the reaction of hydroxylamine with α,β-unsaturated γ-chloro ketones containing a chlorine atom .Molecular Structure Analysis

The molecular weight of 5-(Chloromethyl)isoxazole is 117.53 . The InChI code is 1S/C4H4ClNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 .Chemical Reactions Analysis

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .Physical And Chemical Properties Analysis

5-(Chloromethyl)isoxazole appears as a white to tan powder or crystals . Its melting point ranges from 95.8 to 100.5 degrees Celsius .Applications De Recherche Scientifique

Tautomerism and Basicity Studies

5-(Chloromethyl)isoxazole and its derivatives have been studied for their tautomerism. Boulton and Katritzky (1961) investigated 5-hydroxyisoxazoles and isoxazol-5-ones, focusing on their tautomeric forms and basicity. They found that certain isoxazoles exist as mixtures of the CH and NH forms, with the proportion depending on the solvent's polarity (Boulton & Katritzky, 1961).

Synthesis of Isoxazole Building Blocks

The synthesis of 5-(Fluoroalkyl)isoxazole, which includes 5-(chloromethyl)isoxazole derivatives, was studied by Chalyk et al. (2019). They developed one-pot metal-free cycloaddition reactions for preparing these compounds, highlighting their utility in organic synthesis (Chalyk et al., 2019).

Role in Organic Synthesis

Isoxazol-5-ones, a category including 5-(chloromethyl)isoxazole, are important in organic synthesis. Da Silva et al. (2018) reviewed their applications, focusing on their properties and reactivity. These compounds are used as versatile building blocks for creating functionally dense molecules (Da Silva et al., 2018).

Asymmetric Isoxazole Annulation

The asymmetric annulation involving 4-chloromethyl-3,5-dimethylisoxazole was explored by Marron et al. (1988). They demonstrated the production of isoxazolylaldehyde, confirming its structure and contributing to the field of asymmetric synthesis (Marron et al., 1988).

Development of β-Alkylated γ-Functionalized Ketones

Macchia et al. (2022) studied the synthesis of β-alkylated γ-functionalized ketones using arylideneisoxazol-5-ones, including (chloromethyl)sulfonyl benzenes. This research contributes to the advancement of novel ketones with diverse functional groups (Macchia et al., 2022).

Synthesis of Novel Comenic Acid Derivatives

Kletskov et al. (2018) explored the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties, including 3-(chloromethyl)-5-phenylisoxazole. This research is significant in the development of new compounds with potential biological activity (Kletskov et al., 2018).

Isoxazoles as Insecticides

Yu et al. (2009) synthesized 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, evaluating their insecticidal activity. This highlights the potential use of isoxazole derivatives in agriculture (Yu et al., 2009).

Synthesis of Herbicidal Isoxazole Derivatives

Hamper et al. (1995) prepared 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, demonstrating significant herbicidal activity. Their study emphasizes the agricultural applications of isoxazole derivatives (Hamper et al., 1995).

Safety And Hazards

5-(Chloromethyl)isoxazole may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .

Propriétés

IUPAC Name |

5-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCMYKGUHKUPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397439 | |

| Record name | 5-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)isoxazole | |

CAS RN |

57777-33-0 | |

| Record name | 5-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

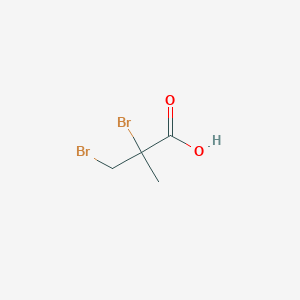

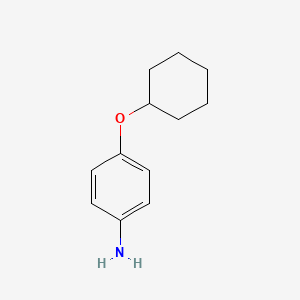

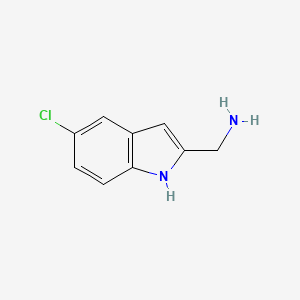

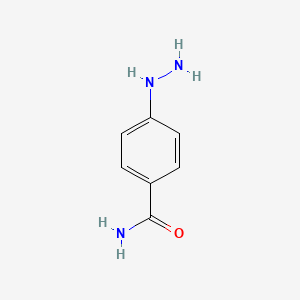

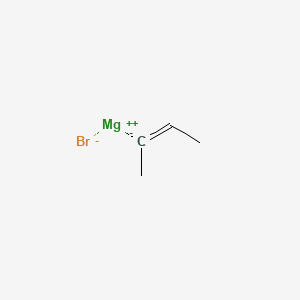

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.